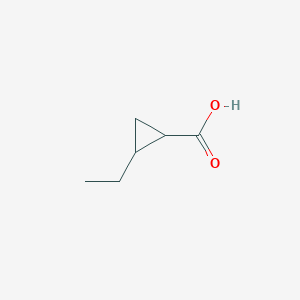

2-Ethylcyclopropane-1-carboxylic acid

描述

Historical Evolution of Cyclopropane (B1198618) Chemistry

The journey into the chemistry of cyclopropanes began in the late 19th century. The first synthesis of a cyclopropane derivative was achieved by August Freund in 1881. Freund's work involved the intramolecular cyclization of 1,3-dibromopropane (B121459) using sodium, a reaction that forged the strained three-membered ring and laid the groundwork for a new area of chemical exploration. This discovery was not merely a synthetic curiosity; it challenged the prevailing theories of chemical bonding and structure. For decades that followed, the primary interest in cyclopropane was largely theoretical, as chemists grappled with understanding the nature of the bonding in such a strained system. A significant milestone in the practical application of cyclopropanes came in the 1930s with the discovery of the anesthetic properties of cyclopropane gas, leading to its widespread use in medicine for a period. This application brought cyclopropane out of the realm of theoretical chemistry and into the world of practical utility, spurring further research into its derivatives.

Unique Structural and Electronic Properties of the Cyclopropane Ring

The cyclopropane ring is characterized by its significant ring strain, a consequence of the compressed C-C-C bond angles of 60°, a stark deviation from the ideal tetrahedral angle of 109.5° for sp³ hybridized carbon atoms. This angle strain forces the carbon-carbon bonds to be "bent," resulting in a region of high electron density on the outside of the ring. This feature imparts a degree of unsaturation and π-character to the C-C bonds, making the cyclopropane ring reactive in ways that are more akin to alkenes than to other cycloalkanes.

The bonding in cyclopropane is often described by the Walsh model or the Coulson-Moffitt model, both of which account for the unusual bonding characteristics. These models propose that the carbon atoms utilize orbitals with higher p-character for the C-C bonds within the ring and orbitals with higher s-character for the C-H bonds. This rehybridization leads to shorter and stronger C-H bonds and weaker C-C bonds compared to their acyclic counterparts. The unique electronic nature of the cyclopropane ring allows it to act as either an electron-donating or electron-withdrawing group, depending on the nature of the substituents and the reaction conditions.

Significance of Cyclopropane Carboxylic Acids in Contemporary Organic Synthesis

The introduction of a carboxylic acid functional group onto the cyclopropane ring gives rise to a class of molecules known as cyclopropane carboxylic acids. These compounds are of considerable importance in modern organic synthesis due to their utility as versatile building blocks. The presence of the strained ring provides a latent source of reactivity that can be harnessed in a variety of chemical transformations. For instance, the ring can be opened under specific conditions to generate linear chains with defined stereochemistry.

Furthermore, the rigid structure of the cyclopropane ring allows for the precise spatial arrangement of substituents, making cyclopropane carboxylic acids valuable scaffolds in the design and synthesis of complex molecules, including pharmaceuticals and agrochemicals. The carboxylic acid group itself provides a handle for a wide range of chemical modifications, such as conversion to esters, amides, and other functional groups. This combination of a reactive, stereochemically defined core with a versatile functional group has cemented the role of cyclopropane carboxylic acids as key intermediates in the synthesis of a diverse array of target molecules. Their derivatives have been investigated for a range of biological activities, including as inhibitors of ethylene (B1197577) biosynthesis in plants. ffhdj.com

Scope and Centrality of 2-Ethylcyclopropane-1-carboxylic acid in Academic Investigations

Within the broad family of cyclopropane carboxylic acids, this compound represents a specific derivative that embodies the fundamental structural features of this class of compounds. While extensive academic literature dedicated solely to this particular molecule is not abundant, its chemical properties and reactivity can be largely inferred from the well-established principles of cyclopropane chemistry and the behavior of closely related 2-alkylcyclopropane-1-carboxylic acids.

The study of this compound and its analogs is driven by the desire to understand how the nature of the alkyl substituent at the 2-position influences the physical, chemical, and biological properties of the molecule. For example, the stereochemistry of the ethyl group relative to the carboxylic acid (cis or trans) can have a profound impact on the molecule's shape and its interactions with biological systems. Research on related compounds, such as 2-heptylcyclopropane-1-carboxylic acid, has shown that these molecules can have interesting biological effects, for instance, in the dispersal and inhibition of bacterial biofilms. nih.gov

The synthesis of this compound can be approached through general methods developed for the preparation of cyclopropane rings, such as the Simmons-Smith reaction on an appropriate unsaturated ester followed by hydrolysis, or through the cyclopropanation of an α,β-unsaturated carboxylic acid. The characterization of this molecule would rely on standard spectroscopic techniques.

While this compound may not be the central focus of a large body of published research, it serves as an important example within the broader academic investigation into the synthesis, properties, and applications of substituted cyclopropane carboxylic acids. Its study contributes to the fundamental understanding of this important class of molecules and their potential for use in various fields of chemical science.

Below is a table summarizing the key computed properties of this compound.

| Property | Value |

| Molecular Formula | C₆H₁₀O₂ |

| Molecular Weight | 114.14 g/mol |

| IUPAC Name | This compound |

| CAS Number | 68850-10-2 |

| Canonical SMILES | CCC1CC1C(=O)O |

| InChI Key | NEZWQTAIJWQNHI-UHFFFAOYSA-N |

Structure

3D Structure

属性

IUPAC Name |

2-ethylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-2-4-3-5(4)6(7)8/h4-5H,2-3H2,1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEZWQTAIJWQNHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CC1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Ethylcyclopropane 1 Carboxylic Acid

Direct Cyclopropanation Strategies

Direct cyclopropanation strategies involve the formation of the cyclopropane (B1198618) ring in a single key step from an unsaturated precursor. These methods are often favored for their atom economy and efficiency.

Metal-Catalyzed Cyclopropanation Reactions

Transition metal catalysis provides a powerful tool for the construction of cyclopropane rings. orgsyn.org Catalysts based on copper (Cu), rhodium (Rh), palladium (Pd), and other transition metals are commonly employed to facilitate the transfer of a carbene or carbenoid species to an alkene. orgsyn.org In the context of synthesizing 2-ethylcyclopropane-1-carboxylic acid, a logical approach involves the reaction of 1-butene (B85601) with a diazoacetate, such as ethyl diazoacetate, in the presence of a suitable metal catalyst.

The general mechanism involves the reaction of the metal catalyst with the diazo compound to form a metal-carbene intermediate. This electrophilic carbene is then transferred to the alkene in a concerted or stepwise fashion to yield the cyclopropane product. cjcatal.com The choice of metal and ligands can significantly influence the yield, diastereoselectivity, and enantioselectivity of the reaction. For instance, rhodium(II) carboxylates are highly effective catalysts for the cyclopropanation of alkenes with α-diazoesters. cjcatal.com

A plausible synthetic route to an ester precursor of this compound is depicted below:

Scheme 1: Metal-catalyzed cyclopropanation of 1-butene with ethyl diazoacetate.

| Catalyst System | Expected Diastereoselectivity | Reference |

| Rh₂(OAc)₄ | Moderate to good | nih.gov |

| Cu(acac)₂ | Moderate | nih.gov |

| Chiral Rh(II) or Cu(I) complexes | Potentially high enantioselectivity | researchgate.netorgsyn.org |

Subsequent hydrolysis of the resulting ethyl 2-ethylcyclopropanecarboxylate under acidic or basic conditions would yield the desired this compound.

Stereoselective Cyclopropanation via Carbenoid Intermediates

Achieving stereocontrol in the synthesis of this compound is crucial, as the molecule contains two stereocenters. Stereoselective cyclopropanation can be achieved through the use of chiral catalysts or chiral auxiliaries that direct the approach of the carbenoid to the alkene.

Rhodium(II) complexes bearing chiral carboxylate or carboxamidate ligands have proven to be highly effective in asymmetric cyclopropanation reactions. researchgate.net These catalysts can induce high levels of both diastereoselectivity (favoring the trans or cis isomer) and enantioselectivity. For the reaction of 1-butene with a diazoacetate, a chiral rhodium catalyst would facilitate the formation of a specific stereoisomer of ethyl 2-ethylcyclopropanecarboxylate.

Similarly, copper catalysts complexed with chiral ligands, such as bis(oxazoline) (BOX) or salen ligands, are widely used for enantioselective cyclopropanation. orgsyn.org The choice of the ligand and the reaction conditions can be fine-tuned to favor the formation of the desired stereoisomer.

Applications of Simmons-Smith and Kulinkovich Reactions

Simmons-Smith Reaction: The Simmons-Smith reaction is a classic and reliable method for the cyclopropanation of alkenes. nih.gov It typically involves the use of diiodomethane (B129776) (CH₂I₂) and a zinc-copper couple to generate an organozinc carbenoid, which then reacts with the alkene. nih.gov A modification of this reaction, known as the Furukawa modification, utilizes diethylzinc (B1219324) (Et₂Zn) in place of the zinc-copper couple, often leading to improved reactivity and yields. orgsyn.org

To synthesize a precursor to this compound, one could envision the Simmons-Smith cyclopropanation of an appropriate α,β-unsaturated ester, such as ethyl pent-2-enoate. The reaction is known to be stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product.

Scheme 2: Plausible Simmons-Smith cyclopropanation of ethyl pent-2-enoate.

The use of chiral auxiliaries attached to the alkene or the presence of directing groups, such as allylic alcohols, can induce facial selectivity in the Simmons-Smith reaction, leading to the formation of enantioenriched products. orgsyn.org

Kulinkovich Reaction: The Kulinkovich reaction provides a route to cyclopropanols from esters and Grignard reagents in the presence of a titanium(IV) alkoxide catalyst. While this reaction does not directly yield the carboxylic acid, the resulting cyclopropanol (B106826) can be a valuable intermediate. For example, the reaction of ethyl acrylate (B77674) with propylmagnesium bromide in the presence of Ti(Oi-Pr)₄ would generate 1-propylcyclopropanol.

While not a direct route to the target molecule, the Kulinkovich reaction offers a method to construct the ethyl-substituted cyclopropane ring. The resulting 1-ethylcyclopropanol (B1617369) could then potentially undergo further functionalization, although this would represent a more complex and less direct synthetic pathway. A key feature of this reaction is its ability to generate substituted cyclopropanols with high diastereoselectivity when using higher alkylmagnesium halides.

Convergent and Divergent Synthetic Routes

Convergent and divergent strategies offer alternative pathways to this compound, often involving the construction of the carboxylic acid functionality from a pre-formed cyclopropyl (B3062369) precursor.

Carboxylic Acid Formation from Nitrile Precursors

A common and effective method for the synthesis of carboxylic acids is the hydrolysis of nitriles. This approach can be applied to the synthesis of this compound by first preparing the corresponding 2-ethylcyclopropanecarbonitrile. This nitrile precursor could potentially be synthesized via the cyclopropanation of crotononitrile (B213123) (but-2-enenitrile) using a suitable cyclopropanating agent.

Once the 2-ethylcyclopropanecarbonitrile is obtained, it can be hydrolyzed to the carboxylic acid under either acidic or basic conditions.

Acidic Hydrolysis: Heating the nitrile with an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid, will yield the carboxylic acid and the corresponding ammonium (B1175870) salt.

Basic Hydrolysis: Refluxing the nitrile with an aqueous solution of a strong base, such as sodium hydroxide (B78521), will initially form the carboxylate salt and ammonia. Subsequent acidification of the reaction mixture will then liberate the free carboxylic acid.

Scheme 3: Hydrolysis of 2-ethylcyclopropanecarbonitrile.

This two-step sequence provides a reliable route to the target carboxylic acid, provided an efficient synthesis of the nitrile precursor is available.

Functional Group Interconversions Leading to the Carboxylic Acid

Another synthetic strategy involves the preparation of a cyclopropane ring bearing a functional group that can be subsequently converted into a carboxylic acid. A primary alcohol is a common precursor to a carboxylic acid.

Therefore, the synthesis of (2-ethylcyclopropyl)methanol (B1655524) would be a key step. This alcohol could potentially be prepared via the Simmons-Smith cyclopropanation of pent-2-en-1-ol. The hydroxyl group in the starting material can act as a directing group in the Simmons-Smith reaction, leading to high stereoselectivity. orgsyn.org

Once (2-ethylcyclopropyl)methanol is synthesized, it can be oxidized to this compound using a variety of oxidizing agents. Common reagents for the oxidation of primary alcohols to carboxylic acids include:

Potassium permanganate (B83412) (KMnO₄)

Chromic acid (H₂CrO₄), often generated in situ from chromium trioxide (CrO₃) or sodium dichromate (Na₂Cr₂O₇) in the presence of sulfuric acid (Jones oxidation).

Ruthenium tetroxide (RuO₄)

The choice of oxidant will depend on the presence of other functional groups in the molecule and the desired reaction conditions.

| Reagent | Name |

| 1-Butene | Butene |

| Ethyl diazoacetate | Diazoacetic acid, ethyl ester |

| Rh₂(OAc)₄ | Rhodium(II) acetate (B1210297) dimer |

| Cu(acac)₂ | Copper(II) acetylacetonate |

| Ethyl 2-ethylcyclopropanecarboxylate | This compound, ethyl ester |

| Diiodomethane | Methylene (B1212753) iodide |

| Zn-Cu | Zinc-copper couple |

| Diethylzinc | Zinc diethyl |

| Ethyl pent-2-enoate | 2-Pentenoic acid, ethyl ester |

| Ethyl acrylate | 2-Propenoic acid, ethyl ester |

| Propylmagnesium bromide | Propylmagnesium bromide |

| Ti(Oi-Pr)₄ | Titanium(IV) isopropoxide |

| 1-Ethylcyclopropanol | Cyclopropanol, 1-ethyl- |

| 2-Ethylcyclopropanecarbonitrile | 2-Ethylcyclopropane-1-carbonitrile |

| Crotononitrile | 2-Butenenitrile |

| (2-Ethylcyclopropyl)methanol | Cyclopropanemethanol, 2-ethyl- |

| Pent-2-en-1-ol | 2-Penten-1-ol |

| Potassium permanganate | Permanganic acid (HMnO₄), potassium salt |

| Chromic acid | Chromic(VI) acid |

| Ruthenium tetroxide | Ruthenium(VIII) oxide |

| This compound | This compound |

Multi-Component Reactions for Cyclopropane Ring Formation

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, offer an efficient and atom-economical approach to complex molecules. While specific multi-component reactions for the direct synthesis of this compound are not extensively documented in the literature, the principles of MCRs can be applied to the formation of substituted cyclopropanes.

Generally, the construction of a cyclopropane ring via an MCR could involve the in-situ generation of a carbene or a carbenoid species that then reacts with an alkene. For the synthesis of this compound, a hypothetical MCR could involve the reaction of a butene derivative, a diazoacetate, and a catalyst in a one-pot process. The development of new catalytic systems is crucial for the advancement of such specific MCRs.

Enantioselective and Diastereoselective Synthesis of this compound

Achieving control over the stereochemistry of the two chiral centers in this compound is paramount for its application in stereospecific contexts. Enantioselective and diastereoselective syntheses are therefore critical areas of research.

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic sequence to direct the stereochemical outcome of a reaction. wikipedia.org After the desired stereoselective transformation, the auxiliary can be removed and ideally recycled.

A viable strategy for the asymmetric synthesis of this compound involves the use of a chiral auxiliary attached to an achiral precursor. For instance, an α,β-unsaturated ester can be prepared from a chiral alcohol, such as Evans' oxazolidinone auxiliaries. The subsequent cyclopropanation of the double bond would be directed by the steric and electronic properties of the chiral auxiliary, leading to a diastereoselective synthesis of the cyclopropane ring.

A general approach has been described for the asymmetric synthesis of chiral cyclopropane carboxaldehydes, which can be seen as a precursor to the corresponding carboxylic acid. rsc.orgrsc.org This method employs a three-step sequence of an aldol (B89426) reaction, a substrate-directed cyclopropanation, and a retro-aldol reaction. rsc.orgrsc.org The key step is the diastereoselective cyclopropanation of an alkene, where the stereochemistry is controlled by a temporary stereocenter introduced in the aldol step. rsc.org

Table 1: Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Type of Reaction Controlled | Key Features |

| Evans' Oxazolidinones | Aldol reactions, Alkylations | Highly diastereoselective, predictable stereochemistry, auxiliary is readily cleaved and recovered. |

| Pseudoephedrine | Alkylations | Forms a chiral amide, directs alkylation to the α-carbon with high diastereoselectivity. wikipedia.org |

| Camphorsultam | Various asymmetric transformations | Provides excellent stereocontrol in a wide range of reactions. |

This table is interactive. You can sort and filter the data.

Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral molecules. In the context of cyclopropane synthesis, transition metal catalysts, often featuring chiral ligands, are employed to catalyze the reaction between an alkene and a carbene precursor, typically a diazo compound.

For the synthesis of this compound, a rhodium(II) or copper(I) catalyst bearing a chiral ligand could be used to catalyze the cyclopropanation of 1-butene with ethyl diazoacetate. The choice of catalyst and ligand is crucial in determining both the diastereoselectivity (cis/trans) and the enantioselectivity of the reaction. While specific catalysts for this compound are not detailed, the principles have been demonstrated for a wide range of cyclopropanation reactions. d-nb.info The development of N-heterocyclic carbene (NHC)-catalyzed reactions has also opened new avenues for the asymmetric functionalization of carboxylic acids, which could potentially be adapted for this synthesis. d-nb.infonih.govresearchgate.net

Table 2: Common Catalysts in Asymmetric Cyclopropanation

| Catalyst System | Ligand Type | Typical Substrates |

| Rh₂(OAc)₄ with Chiral Carboxamidates | Chiral Carboxamidate | Styrenes, Dienes |

| Cu(I) with Bis(oxazoline) (BOX) ligands | Bis(oxazoline) | Terminal Alkenes |

| Cu(I) with Salicylaldimine (salen) ligands | Salicylaldimine | Various Alkenes |

This table is interactive. You can sort and filter the data.

When a racemic or diastereomeric mixture of this compound is synthesized, separation of the enantiomers is necessary to obtain the pure stereoisomers.

Chromatographic Separation:

Chiral High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation of enantiomers. researchgate.net This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times. For carboxylic acids like this compound, CSPs based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) or macrocyclic glycopeptides are often effective. researchgate.netnih.gov Gas chromatography (GC) with a chiral stationary phase can also be employed, particularly for more volatile derivatives of the carboxylic acid, such as its methyl or ethyl ester. researchgate.net

Crystallization-Based Resolution:

Classical resolution via diastereomeric salt formation is a well-established method for separating enantiomers of carboxylic acids. researchgate.net This involves reacting the racemic carboxylic acid with a chiral base (the resolving agent) to form a pair of diastereomeric salts. These salts often have different solubilities, allowing for their separation by fractional crystallization. researchgate.net Once separated, the pure enantiomer of the carboxylic acid can be recovered by acidification.

Another approach is preferential crystallization, where a supersaturated solution of the racemate is seeded with crystals of one enantiomer, leading to the crystallization of that enantiomer.

Table 3: Common Chiral Resolving Agents for Carboxylic Acids

| Resolving Agent | Chemical Class |

| Brucine | Alkaloid |

| Strychnine | Alkaloid |

| Cinchonidine | Alkaloid |

| (R)- or (S)-1-Phenylethylamine | Chiral Amine |

This table is interactive. You can sort and filter the data.

Chemical Reactivity and Mechanistic Analysis of 2 Ethylcyclopropane 1 Carboxylic Acid

Transformations Involving the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that can be readily converted into a variety of derivatives. These transformations primarily involve reactions at the carbonyl carbon and the acidic proton.

The direct conversion of 2-Ethylcyclopropane-1-carboxylic acid via nucleophilic acyl substitution is often challenging due to the poor leaving group ability of the hydroxide (B78521) ion (-OH). However, its reactivity can be enhanced through acid catalysis or by converting the hydroxyl group into a better leaving group. libretexts.org The general mechanism proceeds through a tetrahedral intermediate formed by the addition of a nucleophile to the carbonyl carbon, followed by the elimination of the leaving group to regenerate the carbonyl double bond. pressbooks.pubvanderbilt.edu

Key derivatization pathways include:

Esterification: In the presence of an acid catalyst, such as concentrated sulfuric acid (H₂SO₄), this compound can react with an alcohol (R'OH) in a reversible process known as the Fischer esterification to yield the corresponding ester. masterorganicchemistry.comchemguide.co.uk The alcohol is typically used in excess to drive the equilibrium toward the product.

Acid Chloride Formation: Treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) can convert the carboxylic acid into the more reactive 2-ethylcyclopropane-1-carbonyl chloride. libretexts.org In this process, the hydroxyl group is transformed into an excellent leaving group, facilitating substitution. libretexts.org The resulting acid chloride is a valuable intermediate for synthesizing other derivatives, such as esters and amides, under milder conditions.

Amide Formation: The direct reaction with an amine to form an amide is generally unfavorable and requires high temperatures. A more practical approach involves first converting the carboxylic acid to its corresponding acid chloride, which then readily reacts with a primary or secondary amine to produce the desired N-substituted 2-ethylcyclopropanecarboxamide.

| Derivative Type | Typical Reagents | Product Structure | Reaction Name |

|---|---|---|---|

| Ester | Alcohol (R'OH), Acid Catalyst (e.g., H₂SO₄) |  | Fischer Esterification |

| Acid Chloride | Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) |  | Acid Chloride Formation |

| Amide | 1. SOCl₂ 2. Amine (R'R''NH) |  | (via Acid Chloride) |

The carbonyl carbon of the carboxylic acid group is in a high oxidation state and can be selectively reduced.

Reduction: Carboxylic acids are resistant to reduction by mild agents like sodium borohydride (B1222165) (NaBH₄). libretexts.org However, powerful hydride-donating reagents such as lithium aluminum hydride (LiAlH₄) can effectively reduce the carboxyl group of this compound to a primary alcohol, yielding (2-ethylcyclopropyl)methanol (B1655524). libretexts.org The reaction typically proceeds in an anhydrous ether solvent, followed by an acidic workup. libretexts.org Borane (BH₃) complexes are also effective for this transformation and can offer greater chemoselectivity in the presence of other reducible functional groups. researchgate.net The mechanism involves initial deprotonation of the acidic proton by a hydride, followed by nucleophilic attack of another hydride at the carbonyl carbon. libretexts.org

Oxidation: The carboxylic acid group is already highly oxidized, and further oxidation is generally destructive, often leading to decarboxylation (loss of CO₂). Specific reactions, such as the Hunsdiecker reaction (after conversion to a silver salt), can lead to decarboxylative halogenation. Radical-mediated decarboxylation can also occur under specific photoredox conditions. nih.gov

| Transformation | Typical Reagents | Expected Product | Notes |

|---|---|---|---|

| Reduction to Primary Alcohol | 1. LiAlH₄, THF 2. H₃O⁺ | (2-Ethylcyclopropyl)methanol | NaBH₄ is ineffective. libretexts.org |

| Reduction to Primary Alcohol | BH₃·THF | (2-Ethylcyclopropyl)methanol | Offers good chemoselectivity. researchgate.net |

| Oxidative Decarboxylation | (Requires derivatization, e.g., to silver salt) + Br₂ | 1-Bromo-2-ethylcyclopropane | Hunsdiecker reaction conditions. |

The reactivity of the carboxyl group is significantly influenced by pH. As a weak acid, this compound exists in equilibrium with its conjugate base, the 2-ethylcyclopropane-1-carboxylate anion. The acidity is influenced by the strained cyclopropane (B1198618) ring.

In the presence of a strong acid catalyst, the carbonyl oxygen can be protonated. This protonation dramatically increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by weak nucleophiles, such as alcohols. This activation step is the cornerstone of the Fischer esterification mechanism. masterorganicchemistry.com The protonated intermediate is stabilized by resonance, facilitating the subsequent nucleophilic addition step.

Reactions at the Cyclopropane Ring System

The cyclopropane ring is characterized by significant ring strain (approximately 27 kcal/mol), and its C-C bonds possess a higher degree of p-character than those in typical alkanes. This gives the ring some of the chemical properties of a carbon-carbon double bond, making it susceptible to reactions that relieve this strain. dalalinstitute.comketonepharma.com

Like an alkene, the cyclopropane ring can undergo addition reactions that lead to a ring-opened product. dalalinstitute.com

Electrophilic Addition: Treatment with strong acids, such as hydrohalic acids (H-X), can lead to ring-opening. The reaction is expected to follow Markovnikov's rule, where the proton adds to the carbon atom that is less substituted (C3 in this case), generating a carbocation at the more substituted carbon (C1 or C2). The nucleophile (X⁻) then attacks the carbocation. The presence of the ethyl group at C2 would favor the formation of a secondary carbocation at that position, leading to cleavage of the C1-C2 or C2-C3 bond.

Nucleophilic Addition: The presence of the electron-withdrawing carboxylic acid group polarizes the cyclopropane ring, making it "electrophilic" and susceptible to attack by strong nucleophiles. nih.govresearchgate.netnih.gov This reaction is a form of conjugate addition where the nucleophile attacks one of the ring carbons, inducing cleavage of a C-C bond. The attack is often directed to the carbon beta to the carbonyl group (C2), which would be facilitated by the ethyl substituent. This results in a ring-opened enolate or carbanion intermediate that is subsequently protonated. nih.govresearchgate.net

The relief of ring strain is a powerful thermodynamic driving force for reactions involving the cyclopropane ring. nih.govresearchgate.net

Acid-Catalyzed Ring Opening: As mentioned, strong acids can protonate the ring, leading to a carbocation that is captured by a nucleophile. stackexchange.com Lewis acids can also catalyze ring-opening by coordinating to the carbonyl oxygen, which enhances the electron-withdrawing nature of the carboxyl group and further activates the ring toward nucleophilic attack or rearrangement. rsc.org This can lead to the formation of various acyclic products or even larger rings through subsequent intramolecular reactions.

Radical-Mediated Ring Opening: The cyclopropane ring can also be opened via radical intermediates. For instance, the formation of a carboxyl radical through photoredox catalysis can be followed by ring opening to generate a more stable acyclic radical, which can then undergo further transformations. acs.org

Rearrangements: Under certain conditions, particularly thermal or photochemical, cyclopropane derivatives can undergo complex rearrangements. While a simple alkylcyclopropane like this one is relatively stable, the presence of other functional groups could enable pathways like the vinylcyclopropane-cyclopentene rearrangement if an adjacent double bond were present. wikipedia.org

| Reaction Type | Typical Reagents / Conditions | Mechanistic Pathway | Potential Product Type |

|---|---|---|---|

| Electrophilic Ring Opening | HBr, H₂SO₄ | Formation of a carbocation intermediate after protonation of the ring. | Halogenated or sulfated pentanoic acid derivative. |

| Nucleophilic Ring Opening | Strong nucleophiles (e.g., Thiolates, R₂CuLi) | Conjugate addition to the strained ring, followed by protonation. | Substituted pentanoic acid derivative. nih.gov |

| Lewis Acid-Catalyzed Opening | SnCl₄, TiCl₄ | Coordination to carbonyl, formation of a 1,3-dipole intermediate. rsc.org | Polymerization or formation of acyclic products. |

| Radical Ring Opening | Radical Initiators, Light | Formation of a cyclopropyl (B3062369) radical followed by β-scission. | Acyclic radical products leading to further functionalization. |

Radical Reactions and Cyclopropyl Radical Intermediates

The generation of radical species from this compound, typically through decarboxylation, opens up a variety of reaction pathways. Photoredox catalysis has emerged as a mild and efficient method for the decarboxylation of carboxylic acids to generate the corresponding radicals. sioc.ac.cnnih.gov In the case of this compound, this process would lead to the formation of a 2-ethylcyclopropyl radical.

The fate of this radical intermediate is heavily influenced by the inherent strain of the cyclopropane ring. Cyclopropyl radicals can undergo rapid ring-opening to form more stable, unstrained allyl radicals. beilstein-journals.orgnih.gov For the 2-ethylcyclopropyl radical, ring scission can, in principle, occur at two different bonds, leading to isomeric pentenyl radicals. The regioselectivity of this ring-opening is a critical aspect of its reactivity.

Furthermore, the initially formed radical from decarboxylation is a cyclopropyl radical. However, rearrangement to the more stable cyclopropylcarbinyl radical is a key consideration. The cyclopropylcarbinyl radical system is known for its rapid ring-opening to the homoallylic radical. Theoretical studies have shown that alkyl substituents on the cyclopropane ring influence the energetics and kinetics of this ring-opening process. researchgate.net

Stereoelectronic Effects on Reactivity

Stereoelectronic effects play a crucial role in the reactivity of cyclopropane systems, particularly in radical reactions and ring-opening processes. acs.orgnih.gov The conformation of the cyclopropyl radical and its substituents dictates the orbital overlap necessary for bond cleavage. For the ring-opening of a cyclopropylcarbinyl radical, a "bisected" conformation, where the C-H bond of the radical center is parallel to the plane of the cyclopropane ring, is generally required for optimal orbital overlap and facile ring-opening.

The ethyl substituent at the 2-position of the cyclopropane ring can influence the preferred conformation of the radical intermediate, thereby affecting the rate and regioselectivity of the ring-opening. The alignment of the breaking cyclopropane bond with the singly occupied molecular orbital (SOMO) of the radical is a key stereoelectronic requirement. acs.org The ethyl group, through steric and electronic effects, can favor conformations that either facilitate or hinder the necessary orbital alignment for the cleavage of adjacent bonds.

Computational studies on substituted cyclopropylcarbinyl radicals indicate that alkyl substituents primarily exert steric effects on the ring-opening reactions. researchgate.net This suggests that the ethyl group in the 2-ethylcyclopropylcarbinyl radical would influence the transition state geometry and the activation energy for ring-opening.

Kinetic and Thermodynamic Control in Transformations

The transformations of this compound, particularly those involving radical intermediates, can often lead to a mixture of products, the composition of which is governed by kinetic and thermodynamic control. wikipedia.org A reaction is under kinetic control if the product distribution is determined by the relative rates of formation of the products. Conversely, a reaction is under thermodynamic control if the product ratio reflects the relative stabilities of the products, which requires that the reaction pathways are reversible. wikipedia.org

In the context of the 2-ethylcyclopropyl radical, the ring-opening process can lead to different isomeric pentenyl radicals. The kinetically favored product will be the one formed via the pathway with the lowest activation energy, while the thermodynamically favored product will be the most stable radical isomer.

Factors such as reaction temperature, time, and the nature of any radical trapping agents can influence whether a reaction proceeds under kinetic or thermodynamic control. wikipedia.org For instance, at lower temperatures, the reaction is more likely to be under kinetic control, favoring the product that is formed fastest. At higher temperatures, with sufficient energy for reverse reactions, the system can equilibrate to favor the most stable thermodynamic product.

The following table illustrates hypothetical reaction outcomes under kinetic and thermodynamic control for the ring-opening of the 2-ethylcyclopropylcarbinyl radical:

| Control Type | Favored Product | Rationale |

| Kinetic | Product from the pathway with the lowest activation energy barrier. | The transition state is more easily accessible, leading to a faster reaction rate. |

| Thermodynamic | The most stable radical isomer (e.g., a more substituted radical). | Given sufficient energy and reversibility, the reaction equilibrium will favor the lowest energy product. |

Detailed Mechanistic Elucidation of Key Reactions

A key reaction of this compound is its radical decarboxylation and subsequent rearrangement. A plausible mechanism, initiated by photoredox catalysis, is outlined below:

Formation of the Carboxylate: The carboxylic acid is deprotonated by a base to form the corresponding carboxylate.

Single Electron Transfer (SET): The carboxylate undergoes a single electron transfer to a photoexcited catalyst, resulting in a carboxyl radical. sioc.ac.cn

Decarboxylation: The unstable carboxyl radical rapidly loses carbon dioxide to form the 2-ethylcyclopropyl radical.

Radical Rearrangement: The 2-ethylcyclopropyl radical can rearrange to the more stable 2-ethylcyclopropylcarbinyl radical. This intermediate is poised for ring-opening.

Ring-Opening: The 2-ethylcyclopropylcarbinyl radical undergoes rapid ring cleavage. Theoretical studies suggest that for alkyl-substituted cyclopropylcarbinyl radicals, steric factors are dominant in determining the preferred ring-opening pathway. researchgate.net This can lead to the formation of a mixture of isomeric pentenyl radicals.

Product Formation: The resulting radical species can be trapped by a hydrogen atom donor or participate in further reactions to yield the final products.

The regioselectivity of the ring-opening is a critical aspect of this mechanism. Computational studies on analogous systems can provide insight into the likely preferred pathway. For an ethyl-substituted cyclopropylcarbinyl radical, the cleavage of the bond leading to a more substituted and therefore more stable radical intermediate is often favored, although steric hindrance in the transition state can also play a significant role. researchgate.netwayne.edu

Derivatization and Complex Transformations of 2 Ethylcyclopropane 1 Carboxylic Acid

Synthesis of Esters, Amides, and Anhydrides

The carboxylic acid group of 2-ethylcyclopropane-1-carboxylic acid serves as a prime site for derivatization into esters, amides, and anhydrides, which are fundamental transformations in organic synthesis.

Esters are commonly synthesized through Fischer esterification, where the carboxylic acid is reacted with an alcohol in the presence of an acid catalyst. wikipedia.org Lewis acid catalysts are also effective for the esterification of cyclopropanecarboxylic acids. wikipedia.org Alternatively, esters can be formed by reacting the corresponding alkali metal salt of the carboxylic acid with a halogenated derivative of an alcohol. nih.gov

Amides are typically formed by the condensation of the carboxylic acid with an amine. This reaction often requires the use of coupling reagents to activate the carboxylic acid and facilitate the formation of the amide bond. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). mdpi.com The use of additives such as HOBt can further enhance the efficiency of the coupling reaction, particularly with electron-deficient amines. mdpi.com

Anhydrides of cyclopropanecarboxylic acids can be prepared by reacting the carboxylic acid with an acid chloride, such as cyclopropanecarboxylic acid chloride. nih.gov Dehydration coupling reactions using reagents like oxalyl chloride or thionyl chloride in the presence of a catalyst like triphenylphosphine (B44618) oxide can also yield symmetric or mixed anhydrides under mild conditions. nih.gov

Table 1: Common Reagents for the Synthesis of Esters, Amides, and Anhydrides from this compound

| Derivative | Reagent(s) | Typical Conditions |

| Esters | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Heat |

| Alkali metal salt, Alkyl halide | Dimethylformamide | |

| Amides | Amine, Coupling Agent (e.g., DCC, EDC) | Room Temperature |

| Anhydrides | Acid Chloride | - |

| Dehydrating Agent (e.g., Oxalyl chloride), Catalyst | Mild, Room Temperature |

Functionalization of the Ethyl Side Chain

The ethyl side chain of this compound offers another handle for further molecular elaboration through various functionalization strategies.

Alkylation and Halogenation Strategies

Alkylation of the ethyl side chain can be challenging due to the relative inertness of C(sp³)–H bonds. However, modern methods involving C–H activation could potentially be employed. While specific examples for this compound are scarce, general strategies for alkylation of similar systems exist. nih.gov

Halogenation of the ethyl side chain can be achieved through free-radical halogenation. pearson.com This reaction typically occurs at the benzylic position in alkyl-substituted aromatics, but in the case of ethylcyclopropane, halogenation would preferentially occur at the carbon adjacent to the cyclopropane (B1198618) ring due to the ability of the cyclopropyl (B3062369) group to stabilize an adjacent radical. The reaction is typically initiated by UV light or heat in the presence of a halogenating agent like N-bromosuccinimide (NBS) or chlorine gas (Cl₂). orgoreview.comyoutube.com The mechanism proceeds through a radical chain reaction involving initiation, propagation, and termination steps. orgoreview.com

Olefination and Oxidation of the Ethyl Group

Oxidation of the ethyl group can lead to the formation of a ketone, specifically acetylcyclopropane, through the oxidation of the secondary carbon. Strong oxidizing agents can be employed for this transformation. The resulting acetylcyclopropane is a versatile intermediate for further reactions.

Olefination of the ketone derived from the oxidation of the ethyl group can be achieved through the Wittig reaction. nih.gov This reaction involves the treatment of the ketone with a phosphorus ylide (Wittig reagent) to form an alkene. nih.gov The Wittig reaction is a powerful tool for carbon-carbon double bond formation with high regioselectivity.

Formation of Lactones and Other Cyclic Derivatives

The structure of this compound allows for its transformation into various cyclic derivatives, most notably lactones.

Lactones are cyclic esters that can be formed through intramolecular esterification of a hydroxy carboxylic acid. wikipedia.orgtutorchase.com To form a lactone from this compound, the ethyl side chain would first need to be hydroxylated at a suitable position (e.g., the terminal carbon) to create a γ-hydroxy acid derivative. This precursor can then undergo acid-catalyzed cyclization to form the corresponding γ-lactone. nih.gov The formation of five- and six-membered lactone rings is generally favored due to their thermodynamic stability. pearson.com Spirolactones can also be synthesized from cyclopropanecarboxylic acid derivatives through various synthetic strategies.

Incorporation into Macrocyclic and Polycyclic Scaffolds

The rigid and defined stereochemistry of the cyclopropane ring makes this compound an attractive building block for the construction of complex macrocyclic and polycyclic systems.

Macrocyclization involves the formation of large rings, and cyclopropane-containing building blocks can be used to introduce conformational constraints into the macrocyclic structure. dntb.gov.ua Various macrocyclization strategies, such as ring-closing metathesis or intramolecular Heck reactions, can be employed to incorporate the cyclopropane moiety into the macrocyclic backbone. mdpi.com

Polycyclic scaffolds containing cyclopropane rings are found in numerous natural products. nih.govnih.gov The synthesis of such complex molecules can involve the use of cyclopropane derivatives as starting materials in reactions that build additional rings onto the cyclopropane core. Intramolecular cycloaddition reactions, where the cyclopropane itself or a functional group attached to it participates, are a powerful strategy for constructing polycyclic systems.

Utilization in Cascade and Domino Reactions

The high ring strain of the cyclopropane ring makes it susceptible to ring-opening reactions, which can be harnessed in cascade and domino reaction sequences to rapidly build molecular complexity.

Cascade reactions , also known as tandem reactions, involve a series of intramolecular transformations that occur sequentially without the isolation of intermediates. Donor-acceptor cyclopropanes, which possess both an electron-donating and an electron-withdrawing group, are particularly well-suited for cascade reactions. nih.govacs.orgfigshare.com These reactions can be initiated by Lewis acids or other catalysts and can lead to the formation of complex heterocyclic and carbocyclic systems. nih.govacs.orgfigshare.com The ring-opening of the cyclopropane is often the initial step, generating a reactive intermediate that undergoes subsequent cyclizations or rearrangements. acs.orgbeilstein-journals.org

Domino reactions are similar to cascade reactions but can also involve intermolecular steps. acs.org The ring-opening of a cyclopropane can generate a reactive species that then participates in a series of bond-forming events with other reagents present in the reaction mixture. acs.orgrsc.org These reactions are highly efficient as they allow for the formation of multiple chemical bonds in a single synthetic operation.

Advanced Spectroscopic and Structural Elucidation for Stereochemical and Conformational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For 2-Ethylcyclopropane-1-carboxylic acid, which possesses multiple stereocenters, advanced NMR methods are indispensable for establishing connectivity and relative stereochemistry.

Two-dimensional (2D) NMR experiments are powerful for resolving complex spin systems and establishing spatial relationships between nuclei. wikipedia.orgharvard.edu

Correlation Spectroscopy (COSY) is used to identify protons that are coupled to each other, typically through two or three bonds (J-coupling). wikipedia.orglibretexts.org For this compound, a COSY spectrum would reveal correlations between the protons on the cyclopropane (B1198618) ring and the adjacent ethyl group, confirming the molecular framework. For instance, the proton at C1 would show a cross-peak with the protons at C2 and C3. Similarly, the proton at C2 would correlate with the methylene (B1212753) protons of the ethyl group.

Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about protons that are close to each other in space, regardless of whether they are connected through bonds. huji.ac.ilethz.ch This is particularly crucial for determining the relative stereochemistry (cis/trans) of the substituents on the cyclopropane ring. In the cis isomer, a NOESY cross-peak would be observed between the proton at C1 and the proton at C2. Conversely, in the trans isomer, this spatial proximity is absent, and no significant cross-peak would be expected. Instead, a correlation might be seen between the C1 proton and one of the C3 protons.

Table 1: Expected 2D NMR Correlations for trans-2-Ethylcyclopropane-1-carboxylic acid

| Proton (δ, ppm) | COSY Correlations (Coupled Protons) | NOESY Correlations (Spatially Close Protons) |

| H1 (Carboxylic acid) | H2, H3a, H3b | H2, H3a |

| H2 (Ethyl-bearing) | H1, H3a, H3b, H4 (CH₂) | H1, H4 (CH₂) |

| H3a, H3b (CH₂) | H1, H2 | H1, H2, H4 (CH₂) |

| H4 (CH₂ of ethyl) | H2, H5 (CH₃) | H2, H3a, H3b, H5 (CH₃) |

| H5 (CH₃ of ethyl) | H4 (CH₂) | H4 (CH₂) |

Note: Chemical shifts (δ) are hypothetical and for illustrative purposes. The table demonstrates the type of connectivity and spatial information that would be derived.

Assessing the enantiomeric purity of a chiral compound is critical. While standard NMR cannot distinguish between enantiomers, the use of Chiral Shift Reagents (CSRs) or Chiral Solvating Agents (CSAs) can overcome this limitation. nih.gov These reagents are themselves chiral and form transient diastereomeric complexes with the enantiomers of the analyte. frontiersin.org These diastereomeric complexes are not mirror images and, therefore, have distinct NMR spectra.

For a carboxylic acid like this compound, chiral amines, alcohols, or lanthanide-based complexes can be used as CSRs. nih.govnih.govrsc.org Upon addition of a CSR to a scalemic sample, the signals for corresponding protons in the two enantiomers will separate (split), allowing for the determination of the enantiomeric excess (ee) by integrating the areas of the resolved peaks. nih.gov

Table 2: Hypothetical ¹H NMR Data for a Scalemic Mixture of this compound with a Chiral Shift Reagent

| Proton | Chemical Shift (δ, ppm) without CSR | Chemical Shift (δ, ppm) with CSR (R-enantiomer) | Chemical Shift (δ, ppm) with CSR (S-enantiomer) | ΔΔδ (ppm) |

| H1 | 2.50 | 2.75 | 2.85 | 0.10 |

| H2 | 1.80 | 1.95 | 2.02 | 0.07 |

| H5 (CH₃) | 0.95 | 1.05 | 1.08 | 0.03 |

Note: This table illustrates the principle of signal splitting for enantiomeric resolution. The magnitude of the chemical shift difference (ΔΔδ) depends on the specific reagent and conditions used.

Chiroptical Spectroscopy

Chiroptical techniques, which measure the differential interaction of chiral molecules with polarized light, are essential for determining the absolute configuration of enantiomers. wikipedia.org

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. mtoz-biolabs.com The resulting CD spectrum, with its characteristic positive or negative bands (known as Cotton effects), serves as a unique fingerprint for a specific enantiomer. amrita.edu

The absolute configuration of this compound can be determined by comparing its experimental CD spectrum with a spectrum predicted by quantum chemical calculations, such as time-dependent density functional theory (TDDFT). nih.govnih.gov By calculating the theoretical CD spectra for both the (1R,2R) and (1S,2S) enantiomers, the absolute configuration of the synthesized sample can be assigned by matching the experimental spectrum's sign and shape to one of the calculated spectra.

Table 3: Illustrative Circular Dichroism Spectral Data

| Enantiomer | Wavelength (λmax, nm) | Molar Ellipticity ([θ]) | Cotton Effect |

| (1R,2R)-isomer | ~210 | Positive | Positive |

| (1S,2S)-isomer | ~210 | Negative | Negative |

Note: The data represents a typical observation for a carboxylic acid chromophore. The exact λmax and [θ] values would be determined experimentally and computationally.

Optical Rotatory Dispersion (ORD) is the measurement of the change in optical rotation as a function of the wavelength of light. wikipedia.orgresearchgate.net Similar to CD, an ORD curve provides information about the stereochemistry of a molecule. An ORD spectrum that shows both a peak and a trough in the region of a chromophore's absorption is said to exhibit a Cotton effect, which can be positive or negative. amrita.edu

For this compound, the ORD curve would be measured across a range of wavelengths. The sign of the Cotton effect associated with the n → π* transition of the carboxylic acid chromophore (around 210 nm) can be correlated with its absolute configuration. The combination of ORD and CD provides a powerful and confirmatory approach to stereochemical assignment. kud.ac.in

Table 4: Representative Optical Rotatory Dispersion Data

| Enantiomer | Feature | Wavelength (nm) | Specific Rotation ([α]) |

| (1R,2R)-isomer | Peak | ~225 | High Positive Value |

| Trough | ~205 | Low Negative Value | |

| (1S,2S)-isomer | Trough | ~225 | Low Negative Value |

| Peak | ~205 | High Positive Value |

Note: This table illustrates a characteristic positive Cotton effect for the (1R,2R)-isomer and a negative one for the (1S,2S)-isomer.

X-ray Crystallography of Crystalline Derivatives

While obtaining a suitable single crystal of a low-melting-point liquid like this compound can be challenging, its structure can be definitively determined by forming a crystalline derivative. This is achieved by reacting the carboxylic acid with a chiral or achiral reagent to produce a stable, crystalline solid such as an amide or an ester with a bulky group.

Single-crystal X-ray diffraction analysis of such a derivative provides the precise three-dimensional coordinates of every atom in the crystal lattice. This technique offers an unambiguous determination of the relative stereochemistry (cis/trans) and the conformation of the molecule in the solid state. If a chiral derivatizing agent of known absolute configuration is used, the absolute configuration of the this compound moiety can also be determined directly, often through the analysis of anomalous dispersion data. researchgate.net

Table 5: Hypothetical Crystallographic Data for a Derivative of (1R,2R)-2-Ethylcyclopropane-1-carboxylic acid

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.54 |

| b (Å) | 10.21 |

| c (Å) | 15.33 |

| Flack Parameter | 0.05(3) |

Note: The space group P2₁2₁2₁ is a common chiral space group. A Flack parameter close to zero for a known absolute configuration of the derivatizing agent would confirm the absolute configuration of the target molecule.

Advanced Mass Spectrometry for Fragmentation Pathways and Isomer Differentiation

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For this compound, electron ionization (EI) mass spectrometry would be expected to produce a molecular ion peak, followed by characteristic fragment ions.

Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH), the entire carboxyl group (-COOH), and rearrangements such as the McLafferty rearrangement if the alkyl chain is sufficiently long. The fragmentation of the cyclopropane ring itself would also yield diagnostic peaks. Advanced techniques like tandem mass spectrometry (MS/MS) could be employed to further probe the fragmentation pathways and aid in the differentiation of potential stereoisomers, which may exhibit subtle differences in their fragmentation patterns.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Predicted Fragment |

|---|---|

| 114 | [M]⁺ (Molecular Ion) |

| 99 | [M - CH₃]⁺ |

| 85 | [M - C₂H₅]⁺ |

| 69 | [M - COOH]⁺ |

Note: This table presents predicted fragmentation patterns based on the general behavior of similar compounds.

Vibrational Spectroscopy (IR, Raman) for Conformational Fingerprinting

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule, which are sensitive to its structure and conformation. For this compound, the IR spectrum would be dominated by a broad absorption band for the O-H stretch of the carboxylic acid dimer (around 2500-3300 cm⁻¹) and a strong C=O stretching band (around 1700 cm⁻¹). The C-H stretching and bending vibrations of the ethyl group and the cyclopropane ring would appear in their characteristic regions.

By comparing experimental spectra with theoretical calculations for different possible conformers (e.g., cis and trans isomers, and different rotational conformations of the ethyl group), it would be possible to identify the most stable conformer in a given state (gas, liquid, or solid). This "conformational fingerprinting" is a key aspect of a complete structural analysis.

Table 3: Anticipated Vibrational Frequencies for this compound

| Vibrational Mode | Anticipated Frequency Range (cm⁻¹) |

|---|---|

| O-H stretch (dimer) | 2500 - 3300 |

| C-H stretch (sp³) | 2850 - 3000 |

| C=O stretch | 1700 - 1725 |

| C-O stretch | 1210 - 1320 |

Note: The frequencies in this table are approximate and based on typical values for the respective functional groups.

A thorough and scientifically rigorous article on the advanced spectroscopic and structural elucidation of this compound cannot be fully realized at this time due to a lack of published experimental data. The methodologies and expected outcomes outlined above represent the standard analytical chemistry approach to characterizing a molecule of this nature. Further research, including X-ray crystallography, advanced mass spectrometry, and vibrational spectroscopy studies, is required to provide the necessary data to complete this comprehensive analysis.

Computational and Theoretical Chemistry Studies of 2 Ethylcyclopropane 1 Carboxylic Acid

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can predict the three-dimensional arrangement of atoms and the distribution of electrons, which in turn dictate the molecule's reactivity and physical characteristics.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it suitable for a broad range of chemical systems. A DFT study of 2-ethylcyclopropane-1-carboxylic acid would typically involve:

Geometry Optimization: Determining the most stable arrangement of atoms (the ground state geometry) by finding the minimum energy structure on the potential energy surface. This would provide precise bond lengths, bond angles, and dihedral angles.

Electronic Structure Analysis: Calculating properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a key indicator of chemical reactivity and stability. Other electronic properties of interest include the molecular electrostatic potential, which reveals regions of positive and negative charge, and atomic charges, which provide insight into the charge distribution within the molecule.

Conformational Analysis and Potential Energy Surfaces

The flexibility of the ethyl and carboxylic acid groups in this compound allows for the existence of multiple conformers. A thorough conformational analysis is necessary to identify the most stable conformers and understand the energy landscape of the molecule.

This would involve:

Systematic Conformational Search: Employing computational algorithms to explore the rotational degrees of freedom of the ethyl and carboxyl groups to identify all possible low-energy conformers.

Potential Energy Surface (PES) Scanning: Systematically varying specific dihedral angles and calculating the corresponding energy to map out the potential energy surface. This helps in understanding the energy barriers between different conformers and identifying the transition states connecting them.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry can predict various spectroscopic parameters, which can be compared with experimental data to confirm the structure of the synthesized compound. For this compound, this would include:

Vibrational Frequencies (IR and Raman): Calculating the vibrational modes and their corresponding frequencies to predict the infrared and Raman spectra. These theoretical spectra can be compared with experimental spectra to aid in the assignment of vibrational bands.

Nuclear Magnetic Resonance (NMR) Chemical Shifts: Predicting the ¹H and ¹³C NMR chemical shifts. This is a powerful tool for structural elucidation, as the calculated shifts can be correlated with experimental values.

Reaction Pathway Modeling and Transition State Characterization

Understanding the reactivity of this compound requires modeling its potential reaction pathways. This is particularly important for predicting its behavior in chemical synthesis or biological systems.

Energy Barriers and Reaction Rates

For a given reaction involving this compound, computational modeling could:

Locate Transition States: Identify the high-energy transition state structures that connect reactants and products.

Calculate Activation Energies: Determine the energy barrier (activation energy) of the reaction by calculating the energy difference between the reactants and the transition state.

Predict Reaction Rates: Use transition state theory to estimate the reaction rate constant based on the calculated activation energy.

The absence of such detailed computational studies on this compound underscores an opportunity for future research. Such investigations would not only contribute to the fundamental understanding of this specific molecule but also add to the broader knowledge of cyclopropane-containing carboxylic acids, a class of compounds with potential applications in various fields of chemistry.

Role of Solvation Effects in Reaction Mechanisms

The surrounding solvent environment can profoundly influence the course and rate of chemical reactions. For this compound, computational studies elucidating the role of solvation effects are critical for understanding its reactivity in different media. While specific experimental or extensive theoretical studies on the solvation of this compound are not widely documented, general principles of computational chemistry allow for a theoretical exploration of these effects.

Theoretical calculations can model how solvent molecules interact with the carboxylic acid and cyclopropane (B1198618) moieties of the molecule. In polar protic solvents, such as water or alcohols, hydrogen bonding between the solvent and the carboxylic acid group is expected to be a dominant factor. These interactions can stabilize the ground state and transition states of reactions involving this functional group, such as deprotonation or esterification. The choice of solvent can therefore be a critical factor in controlling reaction outcomes. For instance, polar solvents have been shown to play a crucial role in the synthesis of other cyclopropane carboxylic acid derivatives.

Computational models, such as those employing density functional theory (DFT) with implicit or explicit solvent models, can provide quantitative insights. These models can calculate the free energy of solvation and map out potential energy surfaces for reactions in various solvents. Such studies would be invaluable in predicting how the polarity and hydrogen-bonding capability of the solvent might alter the reaction pathway, potentially favoring one product over another.

Table 1: Theoretical Solvation Parameters for Carboxylic Acids in Different Solvents

| Solvent | Dielectric Constant (ε) | Hydrogen Bond Donor/Acceptor | Expected Effect on Carboxylic Acid Reactivity |

| Water | 78.4 | Both | Strong stabilization of charged intermediates |

| Ethanol | 24.5 | Both | Moderate stabilization of charged intermediates |

| Acetonitrile | 37.5 | Acceptor | Stabilization of cations |

| Hexane | 1.9 | Neither | Minimal stabilization of polar species |

Note: This table represents generalized expectations for carboxylic acids and is not based on specific computational data for this compound.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations offer a powerful tool to investigate the conformational dynamics and intermolecular interactions of this compound over time. By simulating the motion of every atom in the molecule and its surrounding solvent, MD can reveal detailed information about its flexibility, preferred conformations, and interactions with its environment.

An MD simulation of this compound would likely focus on the rotational freedom of the ethyl and carboxylic acid groups relative to the rigid cyclopropane ring. The simulations could identify the most stable conformers and the energy barriers for rotation between them. This information is crucial for understanding how the molecule might bind to a receptor or an enzyme's active site.

Furthermore, MD simulations in an explicit solvent, such as a box of water molecules, can provide a detailed picture of the hydration shell around the molecule. Analysis of these simulations can reveal the number and lifetime of hydrogen bonds between the carboxylic acid group and water, as well as the hydrophobic interactions of the ethyl and cyclopropane components. This level of detail is essential for a comprehensive understanding of the molecule's behavior in aqueous environments.

Table 2: Key Parameters from a Hypothetical Molecular Dynamics Simulation of this compound

| Parameter | Description | Potential Finding |

| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed structures. | Indicates the stability of the molecule's conformation over time. |

| Radius of Gyration (Rg) | A measure of the compactness of the molecule. | Reveals changes in the overall shape and size. |

| Radial Distribution Function (RDF) | Describes how the density of surrounding atoms varies as a function of distance from a central atom. | Can characterize the structure of the solvent shell around the carboxylic acid group. |

| Hydrogen Bond Analysis | Identifies and quantifies hydrogen bonds between the solute and solvent. | Provides insight into the strength and dynamics of solute-solvent interactions. |

Note: This table outlines the types of data that would be generated from an MD simulation and their potential interpretations, as specific simulation data for this compound is not available.

Applications As a Versatile Synthetic Building Block and Chemical Intermediate

Precursor in the Synthesis of Complex Organic Molecules

The inherent ring strain and functionality of 2-ethylcyclopropane-1-carboxylic acid make it a versatile precursor for constructing more complex molecular architectures. The cyclopropane (B1198618) ring can act as a conformationally rigid scaffold or be opened under specific conditions to yield acyclic structures with defined stereochemistry. Its derivatives are employed in the synthesis of bioactive compounds and natural product analogs. For instance, substituted cyclopropanecarboxylic acids are key components in certain pharmaceuticals; for example, optically pure 2-arylcyclopropane-1-carboxylic acids are precursors for drugs like the antidepressant Tranylcypromine and the antiplatelet agent Ticagrelor. researchgate.net

The synthesis of functionalized cyclopropanes can be achieved through various modern synthetic methods, including photoredox-catalyzed cascades. In one such method, other aliphatic carboxylic acids can be reacted with chloroalkyl alkenes to build complex cyclopropane structures, highlighting the utility of the carboxylic acid group in radical-based transformations to access diverse molecular frameworks. nih.govresearchgate.net This demonstrates the broader potential for this compound to serve as a starting point for generating structurally complex and densely functionalized molecules.

Component in the Preparation of Advanced Materials and Functional Polymers

Carboxylic acids are fundamental monomers in the production of a wide array of polymers, most notably polyesters and polyamides. The synthesis of biodegradable polymers, for example, often involves the polycondensation of dicarboxylic acids with diols. mdpi.com However, the application of this compound as a monomer in the synthesis of advanced materials or functional polymers is not widely documented in scientific literature. While its bifunctional nature—a carboxylic acid group for polymerization and a cyclopropane ring for potential property modification—suggests theoretical utility, its specific incorporation into polymer backbones to create materials with unique thermal or mechanical properties remains a largely unexplored area of research.

Application in the Design and Synthesis of Chiral Ligands for Asymmetric Catalysis

Chiral carboxylic acids are crucial in the field of asymmetric catalysis, where they can serve as catalysts themselves or as building blocks for more complex chiral ligands. researchgate.netd-nb.infonih.gov The rigid cyclopropane framework of this compound makes it an attractive scaffold for designing such ligands. By controlling the stereochemistry of the two substituents on the ring, a well-defined three-dimensional space can be created around a metal center, enabling high stereoselectivity in catalytic reactions.

A clear example of this principle is the synthesis of phosphine-dihydrooxazole (PHOX) ligands, a highly successful class of ligands in asymmetric catalysis. Researchers have successfully designed and synthesized chiral PHOX ligands based on a cyclopropane backbone, starting from optically active 1-methyl-2,2-dibromocyclopropanecarboxylic acid. beilstein-journals.org This precedent demonstrates that the cyclopropane-carboxylic acid motif can be effectively converted into sophisticated ligands. The synthesis involves converting the carboxylic acid to an acyl chloride, coupling it with a chiral amino alcohol to form an amide, and subsequent cyclization and phosphination steps. beilstein-journals.org This established synthetic route provides a blueprint for how enantiomerically pure forms of this compound could be similarly employed to generate novel chiral PHOX ligands or other ligand classes for use in asymmetric hydrogenation, Heck reactions, or other metal-catalyzed transformations.

| Step | Reaction | Intermediate/Product | Purpose |

|---|---|---|---|

| 1 | Conversion to Acyl Chloride | Cyclopropanecarbonyl chloride derivative | Activation of the carboxylic acid for amide coupling. |

| 2 | Acylation of Chiral Amino Alcohol | Chiral amide intermediate | Introduction of the second chiral element and the precursor to the oxazoline (B21484) ring. |

| 3 | Cyclization | Cyclopropyl-dihydrooxazole | Formation of the oxazoline portion of the ligand. |

| 4 | Functionalization | Final PHOX Ligand | Introduction of the phosphine (B1218219) group to create the bidentate P,N-ligand. |

Role as a Key Intermediate in Biosynthetic Pathway Investigations (e.g., Coronamic Acid Biosynthesis)

This compound is structurally very similar to coronamic acid (CMA), which is chemically known as 2-ethyl-1-aminocyclopropane-1-carboxylic acid. CMA is a crucial intermediate in the biosynthesis of coronatine (B1215496) (COR), a phytotoxin produced by the plant pathogen Pseudomonas syringae. beilstein-journals.org The study of the biosynthesis of this ethylcyclopropyl amino acid has provided significant insights into the enzymatic machinery responsible for constructing the strained cyclopropane ring.

Research has identified a dedicated gene cluster responsible for CMA biosynthesis. rsc.org The DNA sequencing of this region revealed key open reading frames (ORFs) whose protein products carry out the synthesis. The study of these genes and their products helps elucidate the novel biochemical reactions involved in forming the cyclopropane ring from an acyclic precursor, L-isoleucine. Understanding the function of these enzymes can inform the development of inhibitors or be harnessed for biocatalytic applications.

| Gene | Deduced Protein Function | Role in Biosynthesis |

|---|---|---|

| cmaA | Amino acid-activating enzyme (similar to nonribosomal peptide synthetases) | Activates the precursor amino acid (isoleucine) via adenylation. |

| cmaT | Thioesterase | Likely involved in the cyclization and release of the cyclopropane product from the enzyme complex. |

| cmaU | Unknown function | Required for CMA biosynthesis, but its specific role is not yet determined. |

Contribution to Methodological Development in Stereoselective Organic Synthesis

The synthesis of specific stereoisomers of substituted cyclopropanes like this compound presents a significant challenge that drives the innovation of new synthetic methods. Achieving control over both relative (cis/trans) and absolute stereochemistry is paramount for its applications in areas like chiral ligand synthesis. Consequently, numerous strategies have been developed for the stereoselective construction of such molecules.

Methodologies for asymmetric cyclopropanation often rely on:

Chiral Auxiliaries: A chiral molecule is temporarily attached to the substrate to direct the cyclopropanation reaction to one face of the double bond, after which the auxiliary is removed. rsc.org

Chiral Catalysts: Transition metal complexes bearing chiral ligands can catalyze the reaction of an olefin with a carbene precursor (e.g., an ethyl diazoacetate derivative) to produce one enantiomer of the cyclopropane product preferentially. acs.org

Substrate-Directed Reactions: The existing stereocenters in a molecule can direct the stereochemical outcome of a subsequent cyclopropanation reaction. rsc.org

Furthermore, stereospecific methods have been developed where the geometry of the starting alkene (E or Z) directly determines the relative stereochemistry (trans or cis) of the resulting cyclopropane. For example, a samarium-promoted cyclopropanation of α,β-unsaturated carboxylic acids has been shown to be completely stereospecific. researchgate.net The development of these varied and sophisticated techniques underscores the importance of molecules like this compound as targets that spur advances in the field of stereoselective synthesis.

Emerging Research Directions and Future Challenges in 2 Ethylcyclopropane 1 Carboxylic Acid Chemistry

Sustainable and Green Synthetic Routes

The development of environmentally benign synthetic methodologies is a cornerstone of modern chemistry. For 2-ethylcyclopropane-1-carboxylic acid, this translates to a focus on biocatalysis, the use of renewable feedstocks, and the optimization of atom economy.

Biocatalytic approaches are gaining traction as a sustainable alternative to traditional metal-catalyzed cyclopropanation. acs.orgnih.gov Engineered heme proteins, for instance, have demonstrated the ability to catalyze carbene transfer to olefins, a key step in forming the cyclopropane (B1198618) ring. acs.org This method circumvents the need for expensive and often toxic transition-metal catalysts and chiral ligands, while also reducing organic solvent waste. acs.org By leveraging the high stereoselectivity of enzymes, it is possible to produce enantiopure cyclopropane derivatives, which is crucial for applications in pharmaceuticals and agrochemicals. acs.orgnih.gov Data-driven engineering of enzymes like 4-oxalocrotonate tautomerase (4-OT) has yielded variants capable of promoting asymmetric cyclopropanation with excellent stereochemical control. nih.gov

| Strategy | Key Advantages | Challenges | Relevant Compounds |

|---|---|---|---|

| Biocatalysis (Engineered Heme Proteins, 4-OT) | High stereoselectivity, avoids toxic metals, reduces solvent waste. acs.orgnih.gov | Enzyme stability and activity under process conditions, substrate scope. acs.org | Enantiopure cyclopropane building blocks. acs.orgnih.gov |

| Renewable Feedstocks | Reduces reliance on fossil fuels, potential for biodegradable products. nih.gov | Efficient conversion pathways, separation and purification of products. cornell.edu | Carboxylic acids, furan (B31954) derivatives. nih.govcornell.edu |

| High Atom Economy Reactions (e.g., Photoredox Catalysis) | Minimizes waste, efficient use of starting materials. researchgate.netarxiv.orgresearchgate.net | Catalyst recovery and reuse, scalability. researchgate.net | Functionalized cyclopropanes from aliphatic carboxylic acids. researchgate.netkaviglobal.com |

Exploitation of Novel Reactivity and Unconventional Transformations

The inherent ring strain of the cyclopropane moiety in this compound makes it a versatile synthon for a variety of chemical transformations. Current research is focused on harnessing this reactivity through ring-opening reactions, cycloadditions, and C-H activation to create complex molecular architectures.

Ring-opening reactions are a hallmark of cyclopropane chemistry, allowing for the stereoselective introduction of functionality. acs.orgnih.gov These transformations can proceed through various mechanisms, including radical, electrophilic, and metal-catalyzed pathways. For instance, oxidative radical ring-opening/cyclization of cyclopropane derivatives can lead to the formation of diverse and functionalized compounds. acs.orgnih.gov Lewis acid-catalyzed ring-opening of donor-acceptor cyclopropanes can be employed in cascade reactions to generate more complex structures. acs.org The regioselectivity of the ring-opening is a key challenge and an area of active investigation.

Integration with Continuous Flow Chemistry and Automation

The transition from batch to continuous flow manufacturing offers significant advantages in terms of safety, efficiency, and scalability, particularly for reactions involving hazardous intermediates or requiring precise control over reaction parameters. The synthesis of this compound and its derivatives is well-suited for this transition.